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Compound of Interest

Compound Name: Dimethylcurcumin

Cat. No.: B2362193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Dimethylcurcumin, also known as ASC-J9, is a synthetic analog of curcumin, the principal

curcuminoid found in turmeric. It has garnered significant interest in the scientific community,

particularly in drug development, for its potent biological activities. Notably, it functions as a

selective androgen receptor (AR) degradation enhancer, a mechanism distinct from traditional

AR antagonists.[1] This technical guide provides an in-depth overview of the chemical

structure, synthesis, and key physicochemical properties of Dimethylcurcumin. It includes

detailed experimental protocols, quantitative data, and visualizations of its synthesis workflow

and primary mechanism of action to support further research and development.

Chemical Structure and Identification
Dimethylcurcumin is a symmetric diarylheptanoid. Structurally, it is the 3,4-dimethyl ether of

curcumin, where the phenolic hydroxyl groups on both phenyl rings are replaced by methoxy

groups. This modification enhances its stability and alters its biological activity profile compared

to the parent compound.

The definitive structure is described by the following identifiers:

IUPAC Name: (1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one[2]
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Molecular Formula: C₂₃H₂₄O₆[2]

Synonyms: ASC-J9, GO-Y-025, Dimethyl curcumin[2]

CAS Number: 52328-98-0[2]

The molecule exists predominantly in the enol tautomeric form, stabilized by an intramolecular

hydrogen bond within the central β-diketone moiety.

Physicochemical and Spectroscopic Data
Quantitative data is crucial for the identification, characterization, and quality control of

Dimethylcurcumin. The following tables summarize key physicochemical and spectroscopic

properties.

Table 1: Physicochemical Properties

Property Value Source(s)

Molecular Weight 396.43 g/mol [2][3][4]

Melting Point 129-130 °C [5]

Appearance Yellow Powder [4]

| Solubility | DMSO: 79 mg/mL (199.27 mM) |[5] |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

While NMR spectroscopy is a standard method for the structural confirmation of

Dimethylcurcumin, specific, experimentally verified chemical shift data is not readily available

in the cited literature. The expected signals, based on the compound's structure, are described

below.
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¹H NMR (Expected Signals) ¹³C NMR (Expected Signals)

Aromatic Protons: Signals in the aromatic region

(~6.8-7.5 ppm) corresponding to the protons on

the two 1,2,4-trisubstituted phenyl rings.

Carbonyl/Enol Carbons: Signals in the downfield

region (~180-185 ppm) for the C=O and C-OH

carbons of the β-diketone system.

Olefinic Protons: Signals for the protons on the

α,β-unsaturated linkers (~6.0-7.8 ppm), typically

appearing as doublets.

Aromatic Carbons: Multiple signals in the

aromatic region (~110-150 ppm).

Enol Proton: A characteristic downfield singlet

for the hydroxyl proton of the enol tautomer,

often broad.

Olefinic Carbons: Signals corresponding to the

carbons of the heptatrienone chain.

Methine Proton: A singlet for the proton at the

central carbon (C4) of the heptatrienone chain.

Methoxy Carbons: A characteristic signal around

56 ppm for the four equivalent methoxy (-OCH₃)

carbons.

Methoxy Protons: A sharp singlet around 3.9

ppm corresponding to the 12 protons of the four

methoxy groups.

Methine Carbon: A signal for the central carbon

(C4) of the chain.

Table 3: Infrared (IR) Spectroscopy Data

Specific IR absorption frequencies for Dimethylcurcumin are not detailed in the provided

search results. However, based on its functional groups, the following characteristic absorption

bands are expected.

Functional Group Expected Wavenumber Range (cm⁻¹)

O-H Stretch (Enol) 3200-3500 (Broad)

C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Aliphatic/Methoxy) 2850-3000

C=O Stretch (β-Diketone) ~1620-1640 (Conjugated)

C=C Stretch (Olefinic & Aromatic) ~1500-1600

C-O Stretch (Aryl Ether) ~1200-1280
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Synthesis of Dimethylcurcumin
The most common and effective method for synthesizing symmetric curcuminoids like

Dimethylcurcumin is based on the Pabon or Pedersen method.[6] This synthesis involves a

base-catalyzed aldol condensation between an aromatic aldehyde and a β-diketone. A critical

step in this process is the protection of the active methylene group of the diketone to prevent

undesired side reactions.

General Synthesis Scheme
The overall reaction is as follows:

2 x (3,4-Dimethoxybenzaldehyde) + 1 x (2,4-Pentanedione) → (1E,4Z,6E)-1,7-bis(3,4-

dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one

Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for curcuminoid

synthesis.[6]

Materials:

3,4-Dimethoxybenzaldehyde

2,4-Pentanedione (Acetylacetone)

Boric Anhydride (B₂O₃) or Boron Trifluoride Etherate (BF₃·OEt₂)

Tributyl Borate

n-Butylamine

Ethyl Acetate (EtOAc)

Hydrochloric Acid (HCl), dilute

Water (H₂O)

Anhydrous Sodium Sulfate (Na₂SO₄)
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Procedure:

Protection of Diketone: In a round-bottom flask, dissolve 2,4-pentanedione (1 equivalent) in

ethyl acetate. Add boric anhydride (0.5 equivalents) to form a boron complex. This complex

protects the central acidic proton of the diketone, ensuring condensation occurs at the

terminal methyl groups.[6]

Aldehyde Activation: In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (2

equivalents) and tributyl borate (2 equivalents) in ethyl acetate.

Condensation Reaction: Slowly add the aldehyde solution to the protected diketone solution

with stirring. Add a catalytic amount of n-butylamine dropwise. The reaction is typically stirred

at room temperature for an extended period (e.g., 12-24 hours) until completion, which can

be monitored by Thin Layer Chromatography (TLC).

Workup and Hydrolysis: Upon completion, the reaction mixture is typically acidified with

dilute HCl to break the boron complex and neutralize the catalyst.

Extraction: The mixture is transferred to a separatory funnel. The organic layer is washed

sequentially with water and brine.

Drying and Concentration: The separated organic layer is dried over anhydrous sodium

sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator.

Purification: The resulting crude solid is purified, typically by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield pure

Dimethylcurcumin.

Visualizations: Synthesis and Mechanism of Action
Synthesis Workflow
The following diagram illustrates the key logical steps in the synthesis of Dimethylcurcumin.
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Caption: General workflow for the synthesis of Dimethylcurcumin.
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Signaling Pathway: Androgen Receptor Degradation
Dimethylcurcumin is known to exert its anti-cancer effects, particularly in prostate cancer, by

enhancing the degradation of the Androgen Receptor (AR). This mechanism reduces the

cellular levels of AR, thereby inhibiting androgen-mediated signaling that promotes cancer cell

proliferation.
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Click to download full resolution via product page

Caption: Dimethylcurcumin enhances Androgen Receptor degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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